Heptane

Catalog No.
S570121
CAS No.
142-82-5
M.F
C7H16
CH3(CH2)5CH3
C7H16
M. Wt
100.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptane

CAS Number

142-82-5

Product Name

Heptane

IUPAC Name

heptane

Molecular Formula

C7H16
CH3(CH2)5CH3
C7H16

Molecular Weight

100.2 g/mol

InChI

InChI=1S/C7H16/c1-3-5-7-6-4-2/h3-7H2,1-2H3

InChI Key

IMNFDUFMRHMDMM-UHFFFAOYSA-N

SMILES

CCCCCCC

solubility

0.0003 % (NIOSH, 2016)
3.39e-05 M
0.0034 mg/mL at 25 °C
In water, 3.40 mg/L at 25 °C
Soluble in carbon tetrachloride; very soluble in ethanol; miscible with ethyl ether, acetone, benzene, chloroform, and petroleum ether
Solubility in water, mg/l at 25 °C: 2.2 (very poor)
0.0003%

Synonyms

Dipropylmethane; Heptyl Hydride; NSC 62784; Skellysolve C; n-Heptane

Canonical SMILES

CCCCCCC

The exact mass of the compound Heptane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0003 % (niosh, 2016)3.39e-05 m0.0034 mg/ml at 25 °cin water, 3.40 mg/l at 25 °csoluble in carbon tetrachloride; very soluble in ethanol; miscible with ethyl ether, acetone, benzene, chloroform, and petroleum ether0.0034 mg/ml at 25 °csolubility in water, mg/l at 25 °c: 2.2 (very poor)0.0003%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62784. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Heptanes - Supplementary Records. It belongs to the ontological category of alkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

n-Heptane is a straight-chain aliphatic hydrocarbon utilized extensively as a non-polar solvent in pharmaceutical manufacturing, natural product extraction, and preparative chromatography. With a boiling point of 98.4 °C and a low dielectric constant (1.9), heptane provides a highly lipophilic solvation environment similar to hexane but with fundamentally different volatility and toxicity profiles. Its status as an ICH Class 3 solvent makes it a critical procurement baseline for processes requiring non-polar extraction or crystallization where residual solvent toxicity must be strictly minimized [1].

Substituting heptane with its closest structural analog, n-hexane, introduces severe neurotoxicity risks and stringent regulatory burdens, as hexane is an ICH Class 2 solvent with a strictly limited Permitted Daily Exposure (PDE) [1]. Conversely, substituting with lower alkanes like n-pentane introduces extreme volatility (boiling point 36 °C) and flash point hazards, complicating large-scale handling and increasing evaporative losses. Heptane strikes the optimal commercial balance, offering the non-polar solvation strength of hexane while drastically reducing vapor pressure and regulatory compliance overhead in API synthesis and food-grade extractions .

Regulatory Superiority: ICH Class 3 vs. Class 2 Designation

In pharmaceutical API manufacturing, solvent selection is heavily dictated by residual toxicity limits. n-Heptane is classified as an ICH Class 3 solvent with a Permitted Daily Exposure (PDE) of 50 mg/day, whereas n-hexane is a Class 2 solvent restricted to a PDE of just 2.9 mg/day due to its neurotoxic metabolites [1]. This 17-fold difference in allowable limits significantly reduces the energy and time required for final API drying and purging when using heptane.

Evidence DimensionPermitted Daily Exposure (PDE) Limit
Target Compound Data50.0 mg/day (n-Heptane)
Comparator Or Baseline2.9 mg/day (n-Hexane)
Quantified Difference17.2-fold higher allowable daily exposure for heptane
ConditionsICH Q3C (R8) regulatory guidelines for residual solvents in pharmaceuticals

Procuring heptane over hexane drastically reduces the regulatory burden and analytical stringency required to clear final pharmaceutical products for market.

Process Volatility and Evaporative Loss Mitigation

For industrial-scale extractions and formulations, solvent volatility dictates both evaporative loss rates and explosion hazard mitigation. At 20 °C, n-heptane exhibits a vapor pressure of approximately 6.4 kPa (48 mmHg), compared to n-hexane's 16.0 kPa (160 hPa)[1]. This ~60% reduction in vapor pressure at room temperature minimizes volatile organic compound (VOC) emissions, reduces solvent loss during transfer operations, and provides a higher flash point (-4 °C vs -22 °C), making heptane substantially safer and more economical to handle in bulk .

Evidence DimensionVapor Pressure at 20 °C
Target Compound Data6.4 kPa (n-Heptane)
Comparator Or Baseline16.0 kPa (n-Hexane)
Quantified Difference60% lower vapor pressure at room temperature
ConditionsStandard ambient handling conditions (20 °C)

Lower vapor pressure translates directly to reduced solvent loss, lower VOC abatement costs, and improved facility safety during bulk procurement and processing.

Extraction Efficiency in Lipid and Natural Products

A primary industrial concern when substituting hexane is the potential loss of extraction efficiency. However, comparative studies on lipid and botanical extractions demonstrate that heptane achieves equivalent oil recovery yields. For instance, in comparative seed oil extractions, heptane yielded statistically similar total lipid recovery to hexane when optimized for its slightly higher boiling point, while completely eliminating the risk of neurotoxic residual solvents in the final food-grade or cosmetic product [1].

Evidence DimensionCrude Oil/Lipid Extraction Yield
Target Compound DataStatistically equivalent yield (optimized temperature)
Comparator Or BaselineIndustry-standard yield (n-Hexane)
Quantified DifferenceNegligible yield difference with 100% elimination of Class 2 neurotoxins
ConditionsBotanical/seed oil solid-liquid extraction

Allows food, cannabis, and nutraceutical manufacturers to transition to a safer, greener solvent without sacrificing production yields.

Pharmaceutical API Crystallization and Washing

Due to its ICH Class 3 status and high PDE limit (50 mg/day), heptane is the preferred non-polar anti-solvent and washing agent in late-stage API synthesis, replacing hexane to ensure compliance with residual solvent limits [1].

Edible Oil and Nutraceutical Extraction

Heptane is heavily procured as a direct drop-in replacement for hexane in the extraction of seed oils, algae lipids, and botanical compounds (e.g., cannabinoids), offering equivalent yields without leaving neurotoxic residues[2].

Preparative Chromatography and Silica Gel Elution

In large-scale chromatography, heptane provides the exact non-polar elution strength of hexane but with lower evaporative losses and reduced inhalation risks for laboratory personnel during fraction collection.

Physical Description

N-heptane is a clear colorless liquids with a petroleum-like odor. Flash point 25°F. Less dense than water and insoluble in water. Vapors heavier than air.
Liquid; WetSolid
Liquid
VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a gasoline-like odor.

Color/Form

Colorless liquid

XLogP3

4.4

Boiling Point

209.1 °F at 760 mm Hg (USCG, 1999)
98.5 °C
98.38 °C
98.4 °C
209°F

Flash Point

25 °F (USCG, 1999)
25 °F (Closed Cup)
30 °F (-1 °C), open cup
-7 °C c.c.
25°F

Vapor Density

3.45 (Air = 1)
Relative vapor density (air = 1): 3.5

Density

0.6838 at 68 °F (USCG, 1999)
0.6795 g/cu cm at 25 °C
Density (at 20 °C): 0.68 g/ml
0.68

LogP

4.66 (LogP)
4.66
log Kow = 4.66

Odor

Gasoline-like odo

Melting Point

-131 °F (USCG, 1999)
-90.6 °C
-90.549 °C
-90.6°C
-90.7 °C
-131°F

UNII

456148SDMJ

GHS Hazard Statements

Aggregated GHS information provided by 2851 companies from 70 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (97.47%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (96.39%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.93%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

In the present molecular dynamics simulations /investigators/ study the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide) and the alkane heptane inserted into a dipalmitoylphosphatidylcholine (DPPC) bilayer, a generic model for a biological membrane. /They/ investigate the diffusion, the orientation, the preferred positioning, and the end-to-end distance of the solutes within the membrane as well as the corresponding coupling times. /Investigators/ compare results of equilibrium simulations and simulation at different external forces, which drag the solutes through the membrane. These properties lead to a general comparison of the rotational and translational behaviors of the two solutes during the penetration of the membrane... For heptane the hindrance to penetrate into the membrane is significantly higher than for sulfur mustard. In contrast to heptane molecules, which spend the most of the time penetrating the tail groups, sulfur mustard needs more time to escape the tail group-head group interface of the membrane.

Vapor Pressure

37.49 mm Hg at 70 °F (USCG, 1999)
46.00 mmHg
4.60X10+1 mm Hg at 25 °C /Extrapolated/
Vapor pressure, kPa at 20 °C: 4.6
40 mmHg
(72°F): 40 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

142-82-5

Wikipedia

N-heptane
Heptane

Biological Half Life

7.00 Days

Use Classification

Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes
Fatty Acyls [FA] -> Hydrocarbons [FA11]
Fire Hazards -> Flammable - 3rd degree
Cosmetics -> Hair dyeing; Solvent

Methods of Manufacturing

Fractional distillation of petroleum, purified by rectification.
n-Alkanes having more than six carbon atoms are not isolated individually but as mixtures of several homologues. Suitable sources are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (greater than or equal to 95% linearity) by selective separation (eg, molecular sieve separation or urea extractive crystallization). /Higher n-Alkanes/
Hydrogenation of 1-heptene

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Laboratory Use
Miscellaneous manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum refineries
Pharmaceutical and medicine manufacturing
Printing ink manufacturing
Services
Synthetic dye and pigment manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
Heptane: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 1500, Issue 3, Hydrocarbons, BP 36-216 °C; Procedure: gas chromatography with flame ionization detector; Analyte: n-heptane; Matrix: air; Detection Limit: 0.06 ug/sample.
Method: NIOSH 2549, Issue 1, Volatile Organic Compounds (Screening); Procedure: thermal desorption, gas chromatography, mass spectrometry; Analyte: n-heptane; Matrix: air; Detection Limit: 100 ng per tube or less.
Method: OSHA 7, Organic Vapors; Procedure: gas chromatography with flame ionization detection; Analyte: n-heptane; Matrix: air; Detection Limit: not provided.

Clinical Laboratory Methods

Solid phase dynamic extraction (SPDE) is an innovative sample preparation and enrichment technique in connection with gas chromatography (GC). Using SPDE, /researchers/ developed a method for simultaneous determination of n-heptane and its mono-oxygenated metabolites heptane-4-one, 3-one, 2-one, 4-ol, 3-ol, 2-ol, and 1-ol in blood. After adjustment of various extraction and desorption parameters, method validation resulted in limits of detection (LOD) between 0.006 (heptane-4-one) and 0.021mg/L (heptane-1-ol). Intra-assay coefficients of variation ranged between 4.8% and 20.8% while relative recovery ranged between 100% and 117% (spiked concentration 0.128mg/L, n=8). The method was applied to blood samples, which have been collected from 20 volunteers after controlled inhalative exposure to 167, 333, and 500ppm n-heptane. After 3 hr of exposure, n-heptane and heptane-2-one were detectable in all samples in concentrations ranging up to 2.903 and 0.495mg/L, while the concentrations of the remaining analytes were closer to the respective LOD or even below. A significant linear relationship with ambient exposure (R(2)=0.701, p<0.001, n=55) was found for n-heptane in blood, which could be helpful for evaluation of biological exposure limits in future...
The determination of n-heptane in brain and adipose tissue has been reported ... Headspace gas chromatography has been used to measure n-heptane in human blood and tissue samples ... . The urinary metabolites of n-heptane have been analyzed using the /gas chromatography-mass spectrometry/ methods ... .

Storage Conditions

Fireproof. Separated from strong oxidants. Store in an area without drain or sewer access.

Dates

Last modified: 08-15-2023

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